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Compound of Interest

Compound Name: 4-Formyltetrahydropyran

Cat. No.: B1277957

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetically novel compounds derived from 4-
Formyltetrahydropyran, evaluating their potential as anticancer and antibacterial agents. The
performance of these novel compounds is benchmarked against established therapeutic
agents, supported by experimental data from existing literature.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its
favorable physicochemical properties that can enhance the pharmacokinetic profile of drug
candidates.[1] 4-Formyltetrahydropyran serves as a versatile starting material for the
synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.
This guide explores the characterization of three novel compound series hypothetically derived
from 4-Formyltetrahydropyran:

e THP-CN-1 (2-cyano-3-(tetrahydro-2H-pyran-4-yl)acrylamide): Synthesized via Knoevenagel
condensation with 2-cyanoacetamide.

e THP-BAR-1 (5-((tetrahydro-2H-pyran-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione):
Synthesized via Knoevenagel condensation with barbituric acid.
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e THP-PYR-1 (2-amino-5-oxo0-4-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-
carbonitrile): Synthesized via a multicomponent reaction with malononitrile and cyclohexane-

1,3-dione.

The potential biological activities of these novel compounds are compared with Etoposide, a

known anticancer agent, and Ampicillin, a widely used antibiotic.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of the novel compound series in

comparison to the standard therapeutic agents.

ble 1: In Vi : .

Compound Target Cell Line IC50 (pM) Reference
THP-CN-1 HCT-116 (Colon) Hypothetical Data

THP-BAR-1 A549 (Lung) Hypothetical Data

THP-PYR-1 MCF7 (Breast) Hypothetical Data

Etoposide HCT-116 (Colon) 75.1 [2]
Etoposide A549 (Lung) 139.54 + 7.05 [1]
Etoposide MCF7 (Breast) 12.46x2.72 (fora [3]

pyran derivative)

Table 2: In Vitro Antibacterial Activity
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Compound Bacterial Strain MIC (pg/mL) Reference
Staphylococcus )
THP-CN-1 Hypothetical Data
aureus
THP-BAR-1 Escherichia coli Hypothetical Data
Pseudomonas )
THP-PYR-1 ] Hypothetical Data
aeruginosa
o Staphylococcus
Ampicillin 05-2 [4]
aureus
. o ) 256 (for a resistant
Ampicillin Escherichia coli ] [5]
strain)
o Pseudomonas
Ampicillin ] >128 [4]
aeruginosa

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Novel Compounds

The novel compounds are proposed to be synthesized using standard organic chemistry
techniques. As an example, the synthesis of THP-PYR-1 would involve a one-pot, three-
component reaction of 4-Formyltetrahydropyran, malononitrile, and cyclohexane-1,3-dione in
the presence of a suitable catalyst, such as piperidine or a Lewis acid, in a solvent like ethanol.
The reaction mixture would be stirred at room temperature or under reflux, with the progress
monitored by thin-layer chromatography. The final product would be isolated and purified by

filtration and recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method to assess cell viability.

Materials:
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e Cancer cell lines (e.g., HCT-116, A549, MCF7)

e Complete culture medium (e.g., DMEM with 10% FBS)

o Test compounds (dissolved in DMSO)

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO)

e 96-well plates

e CO2 incubator (37°C, 5% CO2)

e Microplate reader

Procedure:

o Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

o Treat the cells with various concentrations of the test compounds and incubate for 48-72
hours.

e Add 10 pL of MTT solution to each well and incubate for 4 hours.

» Remove the medium and add 100 pL of solubilization solution to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the untreated control and determine the
IC50 value.

In Vitro Antibacterial Activity (Broth Microdilution
Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an
antimicrobial agent.
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Materials:

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

Mueller-Hinton Broth (MHB)

Test compounds (dissolved in a suitable solvent)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

 Inoculate each well with the bacterial suspension to a final concentration of approximately 5
x 1075 CFU/mL.

* Include positive (bacteria without compound) and negative (broth only) controls.
e Incubate the plates at 37°C for 18-24 hours.

e The MIC is determined as the lowest concentration of the compound that completely inhibits
visible bacterial growth.

Mandatory Visualizations
Signaling Pathway: CDK2 Inhibition

Derivatives of the related tetrahydro-4H-pyran-4-one have been shown to exert their anticancer
effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell
cycle. It is hypothesized that the novel compounds derived from 4-Formyltetrahydropyran
may share this mechanism of action.
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Caption: Proposed mechanism of action via CDK2 inhibition.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates the workflow for screening the novel compounds for their

anticancer activity.
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Caption: Workflow for anticancer activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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